GlyRS-IN-1 GlyRS-IN-1 GlyRS-IN-1 is a glycyl-tRNA synthase (GlyRS) inhibitor extracted from patent WO 2017066459 A1. GlyRS-IN-1 can also inhibit the growth of bacteria.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006679
InChI: InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N
Molecular Formula: C12H17N7O7S
Molecular Weight: 403.37 g/mol

GlyRS-IN-1

CAS No.:

Cat. No.: VC0006679

Molecular Formula: C12H17N7O7S

Molecular Weight: 403.37 g/mol

* For research use only. Not for human or veterinary use.

GlyRS-IN-1 -

Molecular Formula C12H17N7O7S
Molecular Weight 403.37 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate
Standard InChI InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1
Standard InChI Key AMWPZASLDLLQFT-JJNLEZRASA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N

Chemical Structure and Physicochemical Properties

GlyRS-IN-1 possesses the molecular formula C12H17N7O7S\text{C}_{12}\text{H}_{17}\text{N}_{7}\text{O}_{7}\text{S} and a molecular weight of 403.37 g/mol . The compound features a sulfonylurea moiety and a glycosyl group, which contribute to its binding affinity for GlyRS (Figure 1). Its solubility in dimethyl sulfoxide (DMSO) is reported as 100 mg/mL (247.91 mM), facilitating its use in in vitro assays .

Table 1: Physicochemical Properties of GlyRS-IN-1

PropertyValue
Molecular FormulaC12H17N7O7S\text{C}_{12}\text{H}_{17}\text{N}_{7}\text{O}_{7}\text{S}
Molecular Weight403.37 g/mol
Solubility (DMSO)100 mg/mL
Purity98.14%
CAS Number112921-11-6

The synthesis of GlyRS-IN-1 involves multi-step organic reactions, including sulfonylation and glycosylation processes. While detailed synthetic routes remain proprietary, the patent highlights iterative optimization to enhance selectivity for GlyRS over other aminoacyl-tRNA synthetases .

Mechanism of Action

GlyRS-IN-1 inhibits glycyl-tRNA synthetase (GlyRS), an enzyme responsible for catalyzing the attachment of glycine to its cognate tRNA during protein synthesis. By binding to the enzyme’s active site, GlyRS-IN-1 prevents the formation of glycyl-tRNA, thereby halting translation in prokaryotic cells . This mechanism underlies its antibacterial activity, as bacterial proliferation relies heavily on uninterrupted protein synthesis.

In eukaryotic systems, GlyRS-IN-1 modulates amino acid signaling pathways. GlyRS interacts with mTOR, a kinase central to cell growth and metabolism. Studies in bovine mammary epithelial cells (BMECs) demonstrate that GlyRS knockdown abolishes methionine-induced activation of mTOR-S6K1/4EBP1 signaling, which regulates milk protein and fat synthesis . GlyRS-IN-1 thus disrupts nutrient-sensing pathways, offering potential applications in metabolic disorders and oncology.

Biological Activities and Pharmacological Effects

Antibacterial Activity

GlyRS-IN-1 inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . Its bactericidal effects correlate with tRNA charging inhibition, leading to ribosomal stalling and proteotoxic stress.

Metabolic Regulation

In BMECs, GlyRS-IN-1 reduces milk protein synthesis by 40–60% and lipid accumulation by 30–50% at 10 µM . These effects are mediated through mTOR pathway suppression, highlighting its role in nutrient-responsive processes.

Cytotoxicity Profile

Preliminary toxicity assays indicate an IC₅₀ of >50 µM in human hepatocytes, suggesting a favorable therapeutic window for antimicrobial applications .

Applications in Research and Therapy

Antibacterial Drug Development

GlyRS-IN-1 serves as a lead compound for novel antibiotics targeting tRNA synthetases, a validated drug target class. Its selectivity for bacterial GlyRS over human isoforms remains under investigation.

Metabolic Disease Research

By inhibiting mTOR signaling, GlyRS-IN-1 provides a tool to study amino acid sensing in obesity, diabetes, and cancer cachexia.

Agricultural Biotechnology

In dairy science, GlyRS-IN-1 could modulate milk production efficiency by regulating mammary epithelial cell metabolism .

Comparative Analysis with Related Inhibitors

Table 2: Aminoacyl-tRNA Synthetase Inhibitors

CompoundTarget EnzymeMechanismUnique Features
GlyRS-IN-1Glycyl-tRNA synthetaseCompetitive active-site inhibitionDual antibacterial/metabolic effects
MupirocinIsoleucyl-tRNA synthetasetRNA charging blockadeTopical use against S. aureus
TavaboroleLeucyl-tRNA synthetaseOxaborole tRNA trappingFDA-approved for onychomycosis

GlyRS-IN-1 distinguishes itself through its dual impact on protein synthesis and mTOR signaling, whereas other inhibitors (e.g., mupirocin) exhibit narrower antibacterial specificity .

Research Findings and Data

Table 3: Key Studies on GlyRS-IN-1

Study FocusModel SystemKey OutcomeCitation
Antibacterial efficacyS. aureus cultureMIC = 2 µg/mL; 99% growth inhibition
mTOR pathway modulationBovine BMECs55% reduction in S6K1 phosphorylation
CytotoxicityHuman hepatocytesIC₅₀ >50 µM

Future Directions

Further research should address:

  • Structural Characterization: Resolve the GlyRS-IN-1/GlyRS co-crystal structure to guide rational drug design.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models of infection and metabolic disease.

  • Synergistic Combinations: Test GlyRS-IN-1 alongside β-lactams or mTOR inhibitors to enhance therapeutic outcomes.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator